molecular formula C10H11BrClNO B14059991 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14059991
M. Wt: 276.56 g/mol
InChI Key: CYCSGOKFYWCIQS-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both amino and halogen functional groups

Preparation Methods

The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one can be achieved through several routes. One common method involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a brominating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one include:

    1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a different halogen atom.

    1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Another similar compound with a different halogen substitution. The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-6,13H2

InChI Key

CYCSGOKFYWCIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCBr)N)CCl

Origin of Product

United States

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